L-リシン-4,4,5,5-d4 塩酸塩

概要

説明

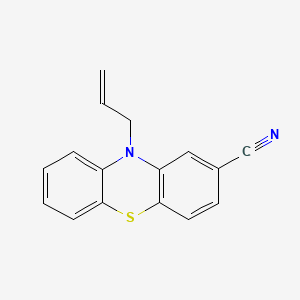

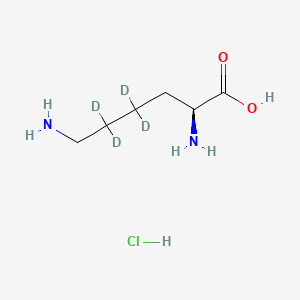

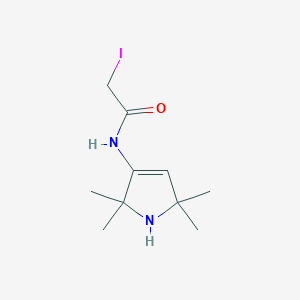

L-Lysine-4,4,5,5-d4 hydrochloride is a variant of the amino acid Lysine, where four of the hydrogen atoms are replaced by deuterium . It is also known as (S)-2,6-Diaminocaproic acid-4,4,5,5-d4 hydrochloride . This compound is used in Stable Isotope Labeling with Amino acids in Cell culture (SILAC), a powerful method to identify and quantify relative differential changes in complex protein samples .

Molecular Structure Analysis

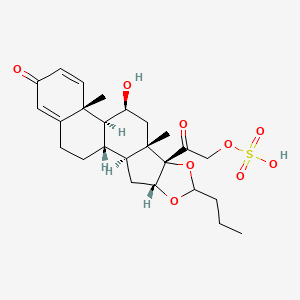

The molecular formula of L-Lysine-4,4,5,5-d4 hydrochloride is H2NCH2(CD2)2CH2CH(NH2)CO2H · HCl . In SILAC experiments, 4,4,5,5-D4 L-lysine and 13C6 15N2 L-lysine are used to generate peptides with 4- and 8-Da mass shifts, respectively, compared to peptides generated with light lysine .Chemical Reactions Analysis

L-Lysine-4,4,5,5-d4 hydrochloride is used in SILAC to generate peptides with specific mass shifts. This allows for the analysis of different experimental conditions with different isotopes of lysine .Physical And Chemical Properties Analysis

The molecular weight of L-Lysine-4,4,5,5-d4 hydrochloride is 186.67 g/mol . It has 4 hydrogen bond donors and 4 hydrogen bond acceptors . The exact mass and monoisotopic mass are 186.1073124 g/mol . The topological polar surface area is 89.3 Ų . It has 11 heavy atoms and 4 isotope atoms .科学的研究の応用

1. 細胞培養におけるアミノ酸安定同位体標識 (SILAC) L-リシン-4,4,5,5-d4 塩酸塩は、複雑なタンパク質サンプルにおける相対的な差分変化を同定および定量化する強力な方法であるSILACに使用されます . このアプローチは、タンパク質への‘重い’13C-または15N-標識アミノ酸の生体内代謝的組み込みを伴い、その後に質量分析法 (MS) を用いて、タンパク質の迅速で包括的な同定、特性評価、および定量化を行うことができます .

タンパク質質量分析法

この化合物は、質量分析法によるタンパク質発現を特異的に分析するために使用されます . これは、10回のSILAC実験に十分な、L-リシン-2HCl (4,4,5,5-D4) の凍結乾燥製剤です .

マルチプレックス機能

各実験で複数の処理条件を分析できるように、アルギニンとリシンのいくつかの代替同位体が利用可能です . リシン3プレックス実験では、4,4,5,5-D4 L-リシンと13C615N2 L-リシンを使用して、軽いリシンで生成されたペプチドと比較してそれぞれ4-Daと8-Daの質量シフトを有するペプチドを生成します .

重いL-リシンと軽いL-リシン、L-アルギニンは、トリプシン消化ペプチドのSILAC分析に最も一般的に使用されるアミノ酸です .

RP-HPLC-DAD法開発とバリデーション

原薬およびマルチビタミン経口懸濁液中のL-リシン塩酸塩を定量化するための、新規で、シンプルで、感度が高く、正確で、費用対効果が高く、精密で、堅牢なRP-HPLC-DAD法が開発されました . この方法は非常に特異的で費用対効果が高く、サンプル調製や前処理は必要ありません .

製薬業界

作用機序

Target of Action

L-Lysine-4,4,5,5-d4 hydrochloride, also known as L-Lysine-d4 (hydrochloride), is primarily used in stable isotope labeling with amino acids in cell culture (SILAC) experiments . The primary targets of this compound are the proteins in living cells .

Mode of Action

In SILAC experiments, L-Lysine-4,4,5,5-d4 hydrochloride is incorporated into proteins during cell culture. This incorporation allows for the specific analysis of protein expression by mass spectrometry . The compound interacts with its targets (proteins) by replacing the regular lysine residues in the protein structure. This replacement results in a mass shift in the protein, which can be detected and quantified using mass spectrometry .

Biochemical Pathways

The biochemical pathway affected by L-Lysine-4,4,5,5-d4 hydrochloride is the protein synthesis pathway. During protein synthesis, the deuterated lysine is incorporated into the proteins in place of the regular lysine. This incorporation results in proteins with a different mass, allowing for the differentiation and quantification of proteins in different experimental conditions .

Result of Action

The result of the action of L-Lysine-4,4,5,5-d4 hydrochloride is the production of proteins with a different mass. These proteins can be differentiated from those produced under different experimental conditions using mass spectrometry. This allows for the specific analysis and quantification of protein expression .

Action Environment

The action of L-Lysine-4,4,5,5-d4 hydrochloride is influenced by the conditions of the cell culture environment. Factors such as the composition of the culture medium, temperature, and pH can affect the efficiency of incorporation of the deuterated lysine into proteins . Therefore, these factors must be carefully controlled during SILAC experiments to ensure accurate and reliable results.

将来の方向性

生化学分析

Biochemical Properties

L-Lysine-4,4,5,5-d4 Hydrochloride interacts with various enzymes, proteins, and other biomolecules. It is an essential amino acid that contains a hydrophobic chain and fewer chromophore groups . The nature of these interactions is complex and involves various biochemical reactions.

Cellular Effects

L-Lysine-4,4,5,5-d4 Hydrochloride influences cell function in several ways. It impacts cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been reported to exhibit significant benefits in the management of osteoporosis due to its ability to modulate the intestinal absorption as well as the renal excretion of calcium .

特性

IUPAC Name |

(2S)-2,6-diamino-4,4,5,5-tetradeuteriohexanoic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14N2O2.ClH/c7-4-2-1-3-5(8)6(9)10;/h5H,1-4,7-8H2,(H,9,10);1H/t5-;/m0./s1/i1D2,2D2; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BVHLGVCQOALMSV-UGJIAQRQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCN)CC(C(=O)O)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])(C[C@@H](C(=O)O)N)C([2H])([2H])CN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H15ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[(2R,3S,5S)-3-Hydroxy-5-(5-sulfanylidene-4H-imidazo[2,1-f]purin-3-yl)oxolan-2-yl]methyl dihydrogen phosphate](/img/structure/B565995.png)

![4-Chloro-2-[3-cyclopropyl-1-hydroxy-1-(trifluoromethyl)-2-(propynyl)phenyl]carbamic Acid 4-Chlorobut](/img/no-structure.png)